N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine
Description
Properties
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-18-17(11-21-12)13-2-4-15(5-3-13)19-16-10-20-8-6-14(16)7-9-20/h2-5,11,14,16,19H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZYTEGBRYIMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC3CN4CCC3CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine, also known as oxazopt, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes. Oxazopt is an isoform-selective inhibitor of hCA II.
Mode of Action
Oxazopt interacts with hCA II by inhibiting its activity. The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM. This indicates that oxazopt has a high affinity for hCA II, making it an effective inhibitor.
Biochemical Pathways
The inhibition of hCA II by oxazopt affects the carbonic anhydrase pathway. Carbonic anhydrases play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide and bicarbonate. By inhibiting hCA II, oxazopt can influence these processes.
Result of Action
The inhibition of hCA II by oxazopt can have several molecular and cellular effects. For instance, it can affect the regulation of pH and the transport of carbon dioxide and bicarbonate. It’s also worth noting that hCA II is a target for the treatment of glaucoma, suggesting that oxazopt could potentially be used in the treatment of this condition.
Biological Activity
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings, including synthesis, pharmacological effects, and structure-activity relationships.
Chemical Structure
The compound features a bicyclic structure that includes an azabicyclo[2.2.2]octane core, which is known for its ability to interact with various biological targets. The presence of the 2-methyl-1,3-oxazole moiety contributes to its pharmacological profile.
Pharmacological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
1. Antitumor Activity
Several studies have demonstrated that derivatives of azabicyclo compounds possess significant antitumor properties. For instance, compounds derived from similar scaffolds have been evaluated against various cancer cell lines, showing promising cytotoxic effects and potential as lead candidates for cancer therapy .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 15 | |
| Compound B | PANC-1 | 10 | |
| Compound C | HepG2 | 12 |
2. Antimicrobial Properties
The antimicrobial activity of related compounds has also been explored, with some exhibiting effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections .
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 18 | |
| Compound E | Escherichia coli | 20 |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the oxazole ring and the azabicyclo framework significantly influence biological activity. For example, variations in substituents on the phenyl ring have been correlated with enhanced potency against specific cancer cell lines .
Case Studies
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of azabicyclo derivatives and tested their anticancer activity against multiple human tumor cell lines. The results indicated that specific substitutions on the phenyl ring led to increased cytotoxicity, particularly in breast and colon cancer models .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of compounds similar to this compound against resistant strains of bacteria. The study found that certain modifications improved the compounds' ability to disrupt bacterial cell membranes, leading to higher rates of bacterial death .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Receptor Modulation
Research indicates that compounds similar to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine can act as ligands for sigma receptors, which are implicated in various physiological processes including pain modulation, neuroprotection, and cancer progression. Sigma receptors are classified into two subtypes: σ1 and σ2. The modulation of these receptors can lead to therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases .
1.2 Anticancer Potential
Studies have shown that sigma receptor ligands can inhibit cancer cell proliferation and induce apoptosis in tumor cells. For instance, compounds targeting σ1 receptors have demonstrated efficacy in reducing tumor growth in preclinical models . The unique structure of this compound may enhance its binding affinity and selectivity towards these receptors.
Anti-inflammatory Properties
2.1 Mechanism of Action
The compound has been observed to exhibit anti-inflammatory effects by inhibiting the activity of human macrophage migration inhibitory factor (huMIF). This inhibition prevents the translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) to the nucleus, which is crucial in the inflammatory response . By reducing the levels of inducible nitric oxide synthase (iNOS), it subsequently decreases nitric oxide production—an important mediator in inflammation.
2.2 Case Studies
Recent studies have highlighted the potential of isoxazoline derivatives, including those related to this compound, as promising candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . These findings suggest that further exploration into this compound could lead to novel anti-inflammatory therapies.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like N-[4-(2-methyl-1,3-oxazol-4-y)phenyl]-1-azabicyclo[2.2.2]octan-3-amine. Modifications to the oxazole ring or the bicyclic amine structure can significantly influence biological activity and receptor selectivity .
| Modification | Impact on Activity |
|---|---|
| Oxazole substitution | Increased receptor affinity |
| Bicyclic amine modification | Altered pharmacokinetics |
Comparison with Similar Compounds
CP-96,345: (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Structural Features :
Pharmacological Profile :
- Activity : Potent NK1 receptor antagonist (pKi = 8.5–9.0) .
- Functional Role : Blocks substance P-mediated effects in vivo, including pain transmission and neurogenic inflammation .
- Enantiomer Specificity : The (2R,3R) enantiomer (CP-96,344) shows significantly reduced activity, emphasizing the importance of stereochemistry .
Comparison :
- The target compound replaces CP-96,345’s diphenylmethyl and methoxyphenyl groups with a 2-methyloxazole-phenyl moiety.
N-[[4-ethyl-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazol-5-yl]methyl]-2-methylpropan-1-amine
Structural Features :
Pharmacological Profile :
Comparison :
- The oxazole ring in the target may offer better solubility than the thiazole in this analog .
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride
Pharmacological Profile :
- Thiophene derivatives are often explored for antiviral or anticancer activity, though specific data for this compound are unavailable.
Comparison :
- The thiophene substituent introduces sulfur-based electronics, which may enhance π-π stacking interactions compared to the target compound’s oxazole.
Tabulated Comparison of Key Attributes
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- The 1-azabicyclo[2.2.2]octane core is critical for NK1 receptor binding, as seen in CP-96,345. Substitutions at the 3-position (e.g., oxazole vs. methoxyphenyl) modulate affinity and selectivity .
- Oxazole rings, as in the target compound, may enhance metabolic stability compared to ester or ether groups in analogs like CP-96,345 .
Unresolved Questions :
- The target compound’s exact biological targets and potency remain uncharacterized in the provided evidence. Further in vitro assays (e.g., receptor binding, functional antagonism) are needed.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the bicyclic amine core and oxazole substituents. Key signals include the oxazole proton at δ 8.1–8.3 ppm and quinuclidine protons at δ 2.5–3.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 314.1764).
- HPLC-PDA : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients .
How can computational methods predict the reactivity of intermediates in the synthesis of this compound?
Advanced
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for key steps like cyclization. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. For example, simulating oxazole ring formation can predict optimal temperatures (80–100°C) and solvent effects (DMF vs. THF) .
What strategies resolve stereochemical challenges during synthesis, particularly for the bicyclic amine core?
Q. Advanced
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) to separate enantiomers .
- Asymmetric Catalysis : Employ palladium complexes with Josiphos ligands to control stereochemistry during coupling steps .
- X-ray Crystallography : Confirms absolute configuration of crystals grown from ethanol/water mixtures .
How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
Q. Advanced
- Meta-Analysis : Pool data from multiple assays (e.g., MIC values for antimicrobial activity vs. IC₅₀ in cancer cell lines) to identify concentration-dependent effects .
- Target Profiling : Use kinase inhibition panels or proteomics to map off-target interactions that explain divergent results .
- In Vivo/In Vitro Correlation : Compare pharmacokinetic data (e.g., plasma half-life) with tissue-specific activity .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Q. Basic
- Enzyme Inhibition Assays : Measure IC₅₀ against acetylcholinesterase (relevant for neurological applications) or bacterial dihydrofolate reductase (antimicrobial screening) .
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
How can molecular docking and dynamics simulations elucidate the role of the oxazole moiety in target binding?
Q. Advanced
- Docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., EGFR kinase) to identify hydrogen bonds between the oxazole nitrogen and Thr766 .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories, calculating RMSD values (<2.0 Å indicates stable binding) .
What methodologies optimize reaction conditions for large-scale synthesis while maintaining stereochemical integrity?
Q. Advanced
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for cyclization steps, reducing side products .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, catalyst loading) with minimal experimental runs .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Q. Advanced
- Bioisosteric Replacement : Substitute the oxazole ring with 1,2,4-oxadiazole or thiazole to modulate lipophilicity (clogP 2.1 → 1.8) .
- Alanine Scanning : Systematically modify substituents on the phenyl ring to identify critical hydrophobic interactions .
What in silico tools predict pharmacokinetic properties like bioavailability and blood-brain barrier penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
